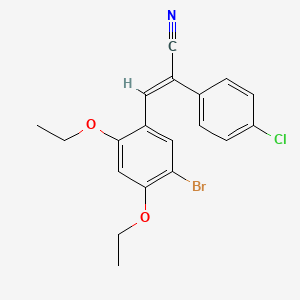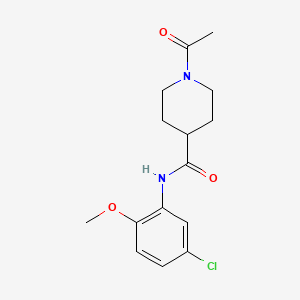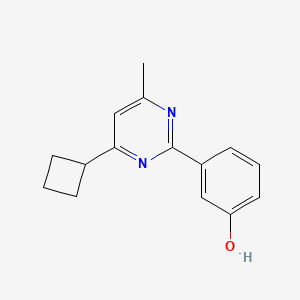![molecular formula C15H11FN4O2S B5365156 1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole, commonly known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of BFT is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. BFT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BFT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, BFT has been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects:
BFT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. BFT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BFT has been shown to modulate the activity of ion channels and receptors, which can affect cellular signaling and communication.
Avantages Et Limitations Des Expériences En Laboratoire
BFT has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. BFT has also been shown to have high potency and selectivity for its target enzymes and pathways. However, BFT also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, BFT may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of BFT. One area of research is the development of BFT analogs with improved potency and selectivity for specific targets. Another area of research is the study of the pharmacokinetics and pharmacodynamics of BFT in vivo, which can provide insights into its potential therapeutic applications. Additionally, the role of BFT in the regulation of epigenetic modifications, such as histone acetylation, is an area of emerging interest. Overall, the study of BFT has the potential to provide valuable insights into the mechanisms of action of tetrazole-containing compounds and their potential applications in scientific research.
Méthodes De Synthèse
BFT can be synthesized through a multistep process involving the reaction of 1,3-benzodioxole with 2-fluorobenzyl chloride, followed by the addition of sodium azide and thiol reagent. The final product is obtained through purification and isolation steps, which yield a white crystalline powder. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BFT has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BFT has been used in various in vitro and in vivo studies to investigate its effects on different cellular and molecular pathways. BFT has also been used as a tool compound to study the role of tetrazole-containing compounds in biological systems.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-12-4-2-1-3-10(12)8-23-15-17-18-19-20(15)11-5-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXGHPAULYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365101.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)
![(3aS*,6aR*)-5-(4-fluorobenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365115.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)


![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)

![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)